1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 898432-43-4
VCID: VC4987337
InChI: InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26)
SMILES: CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea

CAS No.: 898432-43-4

Cat. No.: VC4987337

Molecular Formula: C22H23N3O2

Molecular Weight: 361.445

* For research use only. Not for human or veterinary use.

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea - 898432-43-4

Specification

CAS No. 898432-43-4
Molecular Formula C22H23N3O2
Molecular Weight 361.445
IUPAC Name 1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea
Standard InChI InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26)
Standard InChI Key BDQUJIGYJJAFAT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43

Introduction

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound with a molecular formula of C22H23N3O2 and a molecular weight of 361.4 g/mol. This compound features a urea backbone with diverse functional groups, including furan, indoline, and m-tolyl moieties. The presence of these groups suggests potential applications in medicinal chemistry, particularly in drug design and development.

Synthesis and Preparation

While specific synthesis details for 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea are not readily available, compounds with similar structures often involve multi-step reactions. These may include the formation of the urea backbone through the reaction of isocyanates or amines with appropriate functional groups, followed by the incorporation of the furan and indoline moieties.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis, biological evaluation, and computational modeling to predict potential interactions with biological targets. The compound's structural features make it an interesting candidate for further investigation in medicinal chemistry.

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